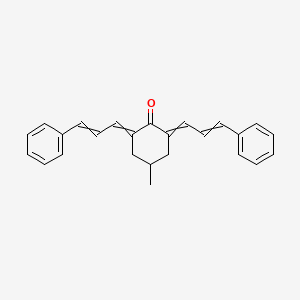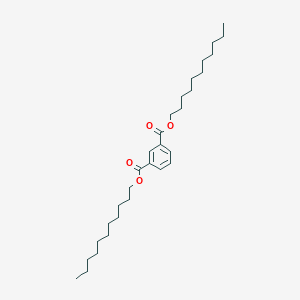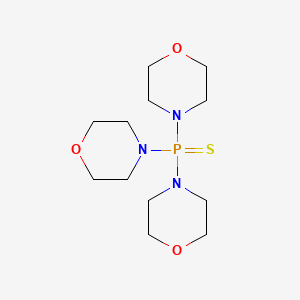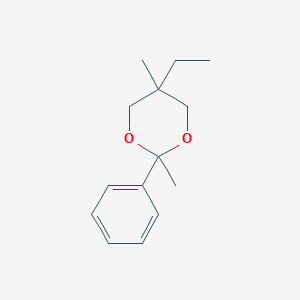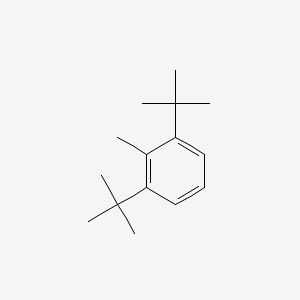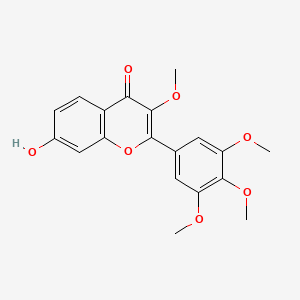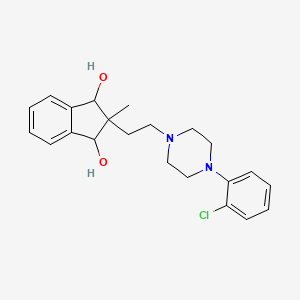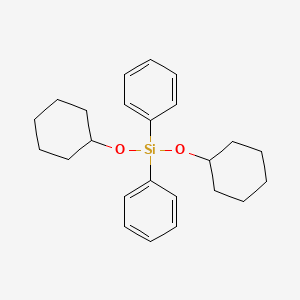
Bis(cyclohexyloxy)(diphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(cyclohexyloxy)(diphenyl)silane is an organosilicon compound characterized by the presence of two cyclohexyloxy groups and two phenyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyloxy)(diphenyl)silane typically involves the reaction of diphenylsilane with cyclohexanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. Common catalysts used in this process include acids or bases that facilitate the formation of the silanol intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions
Bis(cyclohexyloxy)(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The cyclohexyloxy or phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex, and may proceed under mild to moderate temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can lead to a variety of functionalized silanes depending on the substituents introduced .
科学研究应用
Bis(cyclohexyloxy)(diphenyl)silane has several applications in scientific research:
作用机制
The mechanism by which bis(cyclohexyloxy)(diphenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical transformations .
相似化合物的比较
Similar Compounds
Diphenylsilane: A simpler analog with two phenyl groups and two hydrogen atoms attached to silicon.
Bis(diphenyl phosphine) dimethyl silane: Contains two diphenyl phosphine groups and two methyl groups attached to silicon.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Features two aminophenoxy groups and a methylphenyl group attached to silicon.
Uniqueness
Bis(cyclohexyloxy)(diphenyl)silane is unique due to the presence of cyclohexyloxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis and materials science .
属性
CAS 编号 |
18755-09-4 |
|---|---|
分子式 |
C24H32O2Si |
分子量 |
380.6 g/mol |
IUPAC 名称 |
dicyclohexyloxy(diphenyl)silane |
InChI |
InChI=1S/C24H32O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
InChI 键 |
JMMFORXGLNCMFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





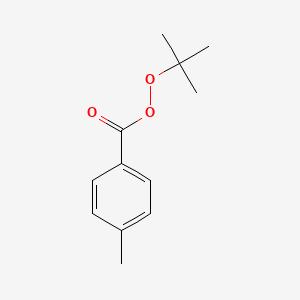
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
